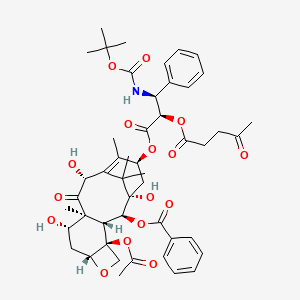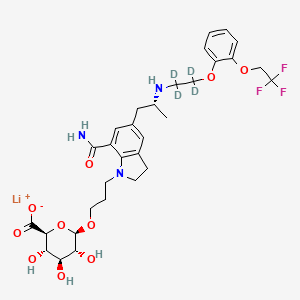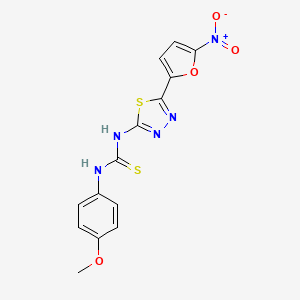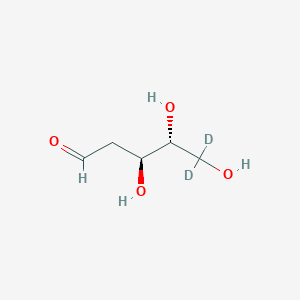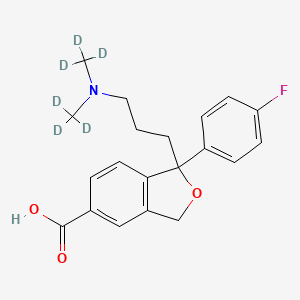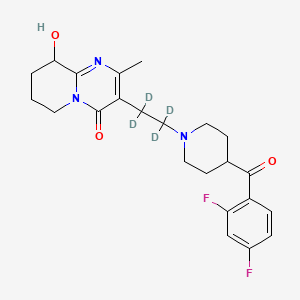
2,4-Difluorobenzoyl paliperidone-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluorobenzoyl paliperidone-d4 is a deuterated form of paliperidone, an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorders. The compound is characterized by the presence of two fluorine atoms on the benzoyl ring and deuterium atoms replacing hydrogen atoms in the paliperidone structure. This modification is often used in research to study the pharmacokinetics and metabolic pathways of paliperidone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorobenzoyl paliperidone-d4 typically involves multiple steps, starting from commercially available precursors. One common route involves the introduction of deuterium atoms into the paliperidone structure through a series of deuterium exchange reactions. The key steps include:
Formation of the benzoyl intermediate: The benzoyl intermediate is synthesized by reacting 2,4-difluorobenzoyl chloride with a suitable nucleophile.
Deuterium exchange: The hydrogen atoms in the paliperidone structure are replaced with deuterium atoms using deuterated reagents under specific conditions.
Coupling reaction: The deuterated intermediate is then coupled with the benzoyl intermediate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
2,4-Difluorobenzoyl paliperidone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogen atoms replacing functional groups.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
科学研究应用
2,4-Difluorobenzoyl paliperidone-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some key applications include:
Pharmacokinetic studies: The deuterated compound is used as an internal standard in mass spectrometry to study the pharmacokinetics of paliperidone.
Metabolic pathway analysis: Researchers use the compound to investigate the metabolic pathways and identify metabolites of paliperidone.
Drug development: The compound is used in the development of new antipsychotic drugs with improved efficacy and reduced side effects.
Biological research: Studies on receptor binding and interaction with neurotransmitter systems.
作用机制
The mechanism of action of 2,4-Difluorobenzoyl paliperidone-d4 is similar to that of paliperidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. By blocking these receptors, the compound helps to alleviate symptoms of schizophrenia and schizoaffective disorders. Additionally, it binds to alpha-adrenergic and histamine receptors, contributing to its therapeutic effects.
相似化合物的比较
2,4-Difluorobenzoyl paliperidone-d4 can be compared with other deuterated and non-deuterated analogs of paliperidone. Some similar compounds include:
Paliperidone: The non-deuterated form, used as an antipsychotic.
Risperidone: A precursor to paliperidone, also used as an antipsychotic.
Deuterated risperidone: A deuterated analog of risperidone used in pharmacokinetic studies.
The uniqueness of this compound lies in its deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies.
属性
分子式 |
C23H27F2N3O3 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27F2N3O3/c1-14-17(23(31)28-9-2-3-20(29)22(28)26-14)8-12-27-10-6-15(7-11-27)21(30)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,29H,2-3,6-12H2,1H3/i8D2,12D2 |
InChI 键 |
CVLTWEWVHZQBRJ-FJVJJXCISA-N |
手性 SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F |
规范 SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


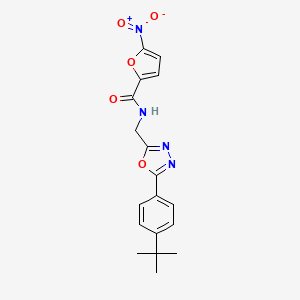
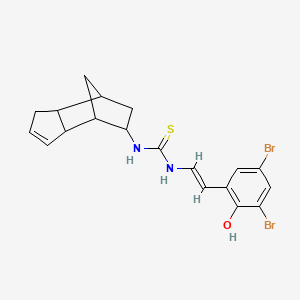
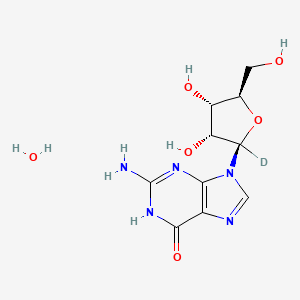
![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)
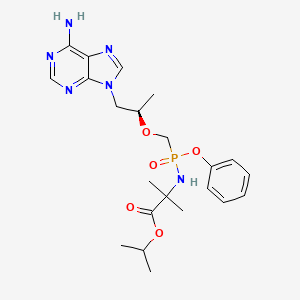
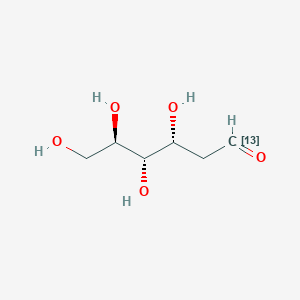
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)

